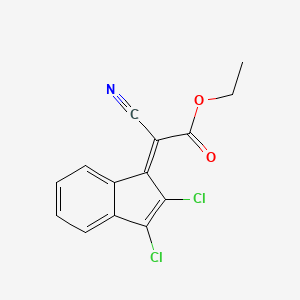
N-(3-chloro-2-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-(3-chloro-2-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide often involves multi-step reactions, starting with the formation of the core structure followed by functionalization. For example, derivatives of N-(3-chlorophenyl)acetamide and related compounds are synthesized through reactions involving aniline derivatives with various acylating agents, showcasing the versatility and complexity of synthesis strategies in this chemical space (Ping, 2007).
Molecular Structure Analysis
The molecular structure of compounds like N-(3-chloro-2-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide is characterized using techniques such as NMR, IR, and X-ray diffraction analysis. These techniques provide insights into the compound's molecular geometry, bond lengths, angles, and conformational dynamics. For instance, structural analysis of 2-Chloro-N-(3-methylphenyl)acetamide revealed specific conformational preferences related to the positioning of the N—H bond and the meta-methyl group, which could influence the physical and chemical properties of the compound (Gowda et al., 2007).
Applications De Recherche Scientifique
Synthesis and Characterization
- Montmorillonite KSF Clay Catalyzed Microwave Synthesis : This study involved the synthesis and characterization of N-(phenyl (thiomorpholino) methyl) acetamide derivatives, including their antimicrobial activity. These compounds displayed significant activity against various bacterial and fungal species, demonstrating their potential in microbial studies (Nandhikumar & Subramani, 2018).
Antimicrobial and Antifungal Applications
- Antimicrobial Evaluation and Hemolytic Activity : A series of N-[4-(4-morpholinyl)phenyl]acetamide derivatives were synthesized and evaluated for their antimicrobial and hemolytic activities. These compounds were active against selected microbial species, suggesting their potential application in antimicrobial research (Gul et al., 2017).
Corrosion Inhibition
- Inhibition of Mild Steel Corrosion : N-[morpholin-4-yl(phenyl)methyl]acetamide was studied for its inhibiting effect and adsorption behavior on mild steel in hydrochloric acid solution, showing over 90% inhibition efficiency. This highlights its potential use in corrosion inhibition studies (Nasser & Sathiq, 2016).
Neurological Applications
- GSK189254, a Histamine H3 Receptor Antagonist : This compound demonstrated high affinity for human and rat H3 receptors and showed potential therapeutic utility for the treatment of dementia in Alzheimer's disease and other cognitive disorders (Medhurst et al., 2007).
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S/c1-8-9(14)3-2-4-10(8)16-12(17)7-11-13(18)15-5-6-19-11/h2-4,11H,5-7H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGPNXBZONJRLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2C(=O)NCCS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5553529.png)

![[3-allyl-1-(2-chloro-4-fluorobenzyl)piperidin-3-yl]methanol](/img/structure/B5553541.png)
![(3S)-N,N-dimethyl-1-{[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbonyl}azepan-3-amine](/img/structure/B5553556.png)




![2-(4-chlorophenyl)-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5553593.png)

![N-[(3S*,4R*)-1-(4-chloro-3-fluorobenzoyl)-4-isopropyl-3-pyrrolidinyl]acetamide](/img/structure/B5553596.png)


![1-{2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/structure/B5553616.png)